molecular formula C10H21Cl3Si B8065550 10,10,10-Trichlorodecylsilane

10,10,10-Trichlorodecylsilane

Cat. No.: B8065550
M. Wt: 275.7 g/mol
InChI Key: VCSAVFDFFDYPLK-UHFFFAOYSA-N
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Description

10,10,10-Trichlorodecylsilane is an organosilicon compound with the molecular formula C10H21Cl3Si. It is a colorless liquid that is primarily used as a silane coupling agent and surface modifier. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,10,10-Trichlorodecylsilane can be synthesized through the reaction of decyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

C10H21OH+SiHCl3C10H21SiCl3+H2\text{C10H21OH} + \text{SiHCl3} \rightarrow \text{C10H21SiCl3} + \text{H2} C10H21OH+SiHCl3→C10H21SiCl3+H2

The reaction is carried out at elevated temperatures, usually around 100-150°C, and under an inert atmosphere to avoid moisture .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming decylsilanetriol and hydrochloric acid.

C10H21SiCl3+3H2OC10H21Si(OH)3+3HCl\text{C10H21SiCl3} + 3\text{H2O} \rightarrow \text{C10H21Si(OH)3} + 3\text{HCl} C10H21SiCl3+3H2O→C10H21Si(OH)3+3HCl

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Decylsilanetriol and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Condensation: Siloxane polymers.

Scientific Research Applications

10,10,10-Trichlorodecylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.

    Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

    Industry: Applied in the production of silicone-based materials, coatings, and sealants

Mechanism of Action

The primary mechanism of action of 10,10,10-Trichlorodecylsilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the creation of robust interfaces. This property is particularly useful in enhancing the durability and performance of composite materials .

Comparison with Similar Compounds

  • Trichlorooctylsilane (C8H17Cl3Si)
  • Trichlorododecylsilane (C12H25Cl3Si)
  • Trichlorotetradecylsilane (C14H29Cl3Si)

Comparison: 10,10,10-Trichlorodecylsilane is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain silanes like trichlorooctylsilane, it offers better surface coverage and stability. On the other hand, longer-chain silanes like trichlorododecylsilane and trichlorotetradecylsilane may provide higher hydrophobicity but can be less reactive due to steric hindrance .

Properties

IUPAC Name

10,10,10-trichlorodecylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl3Si/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2,14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSAVFDFFDYPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(Cl)(Cl)Cl)CCCC[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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